molecular formula C19H20N6O4S B14972199 4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Katalognummer: B14972199
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: YWEWZOGQWNNFTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a sulfonyl group, and a tetrazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the morpholine-sulfonyl group. Common reagents used in these reactions include sodium azide, phenylhydrazine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step.

Analyse Chemischer Reaktionen

Types of Reactions

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE
  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZOIC ACID
  • 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZYL ALCOHOL

Uniqueness

The uniqueness of 4-(MORPHOLINE-4-SULFONYL)-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

Molekularformel

C19H20N6O4S

Molekulargewicht

428.5 g/mol

IUPAC-Name

4-morpholin-4-ylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide

InChI

InChI=1S/C19H20N6O4S/c26-19(20-14-18-21-22-23-25(18)16-4-2-1-3-5-16)15-6-8-17(9-7-15)30(27,28)24-10-12-29-13-11-24/h1-9H,10-14H2,(H,20,26)

InChI-Schlüssel

YWEWZOGQWNNFTL-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.